![molecular formula C7H14ClF2NO2 B6190538 (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid hydrochloride CAS No. 2639392-70-2](/img/no-structure.png)
(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid hydrochloride
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Description
Amino acids are organic compounds that combine to form proteins. They are essential for life and serve various functions in the body. The structure of an amino acid involves a central carbon atom, a hydrogen atom, an amino group, a carboxylic acid group, and a unique side chain .
Synthesis Analysis
The synthesis of amino acids typically involves methods such as Strecker synthesis, Gabriel synthesis, or using chiral pool precursors. The exact method would depend on the specific structure of the amino acid .Molecular Structure Analysis
The molecular structure of an amino acid is typically analyzed using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry .Chemical Reactions Analysis
Amino acids can undergo various chemical reactions, including peptide bond formation, decarboxylation, deamination, and transamination. The specific reactions would depend on the functional groups present in the amino acid .Physical And Chemical Properties Analysis
The physical and chemical properties of an amino acid include its solubility, melting point, isoelectric point, and specific rotation. These properties can be determined using various analytical techniques .Mechanism of Action
Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,2-dimethyl-1,3-propanediol", "ethyl 2,2-difluoro-3-oxobutanoate", "ammonium chloride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Ethyl 2,2-difluoro-3-oxobutanoate is prepared by reacting 2,2-dimethyl-1,3-propanediol with ethyl chloroformate and sodium hydride in diethyl ether.", "Step 2: Ethyl 2,2-difluoro-3-oxobutanoate is then converted to ethyl 2,2-difluoro-4,4-dimethyl-3-oxobutanoate by reacting it with ammonium chloride and sodium hydroxide in water.", "Step 3: Ethyl 2,2-difluoro-4,4-dimethyl-3-oxobutanoate is reduced to (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid by reacting it with sodium borohydride in methanol.", "Step 4: The resulting product is then converted to the hydrochloride salt form by reacting it with hydrochloric acid in diethyl ether." ] } | |
CAS RN |
2639392-70-2 |
Molecular Formula |
C7H14ClF2NO2 |
Molecular Weight |
217.6 |
Purity |
95 |
Origin of Product |
United States |
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